

Application Notes and Protocols: LSN3160440 in Isolated Pancreatic Islets

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Compound of Interest

Compound Name: LSN3160440

Cat. No.: B15138572

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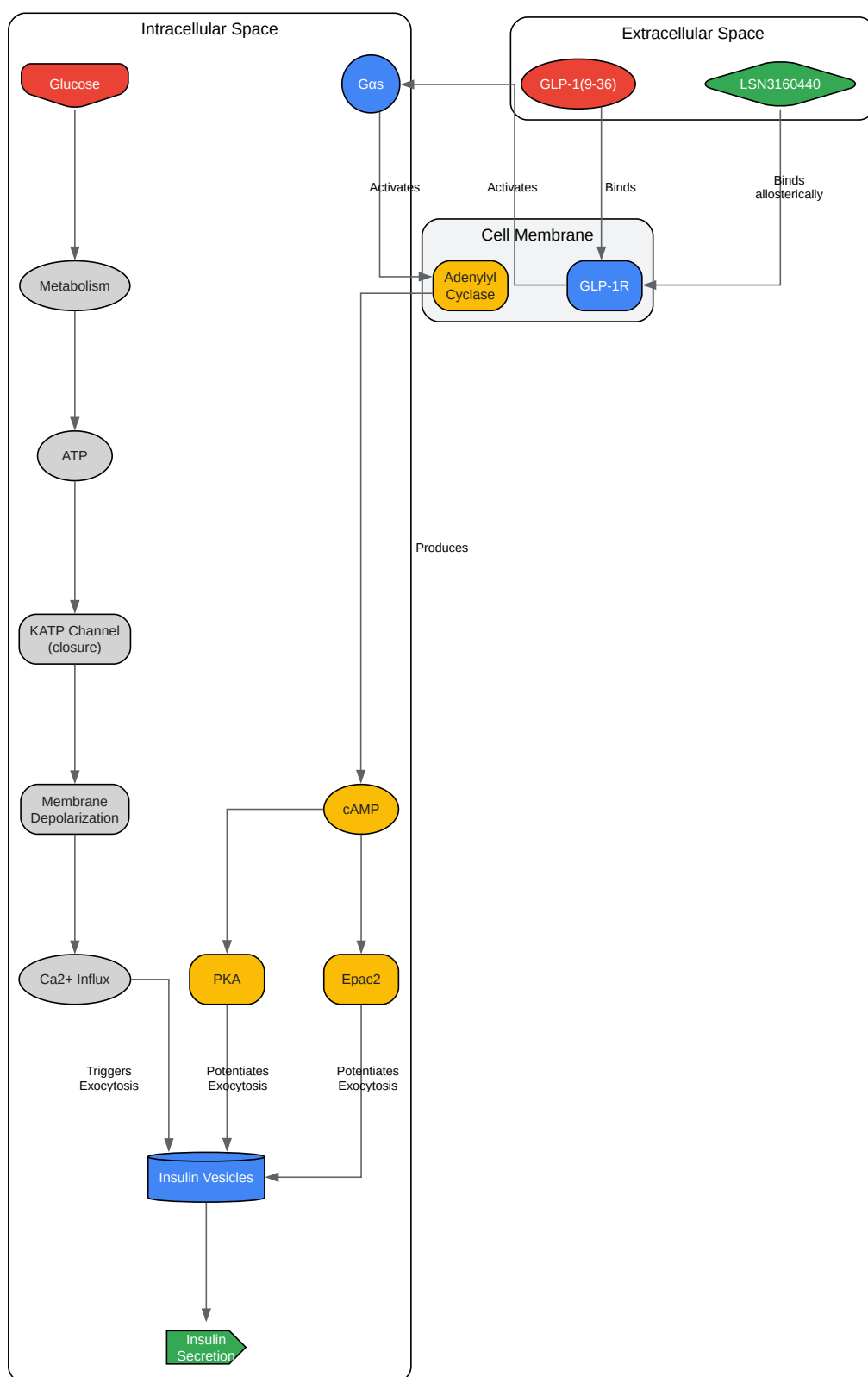
For Researchers, Scientists, and Drug Development Professionals

Introduction

LSN3160440 is a novel small molecule positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R).[1][2][3] It functions as a "molecular glue," stabilizing the active conformation of the receptor by binding to a site distinct from the orthosteric ligand binding pocket.[3][4] Uniquely, **LSN3160440** enhances the binding affinity and efficacy of the proteolytically cleaved and largely inactive form of GLP-1, GLP-1(9-36).[1][2][3] This application note provides detailed protocols and data for the use of **LSN3160440** in studying glucose-stimulated insulin secretion (GSIS) in isolated pancreatic islets.

Mechanism of Action

LSN3160440 exerts its effects by binding to a pocket on the GLP-1R at the interface of transmembrane helices 1 and 2.[1][3] This binding facilitates the interaction of GLP-1(9-36) with the receptor, effectively converting it from a weak partial agonist to a full agonist.[5] This allosteric modulation leads to the activation of the G α s protein, subsequent adenylyl cyclase activation, and an increase in intracellular cyclic AMP (cAMP).[1] The rise in cAMP in pancreatic β -cells potentiates glucose-stimulated insulin secretion.[5]



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Caption: LSN3160440 Signaling Pathway in Pancreatic β -Cells.

Quantitative Data

The following tables summarize the effects of **LSN3160440** on insulin secretion in isolated mouse islets.

Table 1: Insulin Secretion in Wild-Type vs. GLP-1R Knockout Mouse Islets at High Glucose (11.2 mM)

Treatment	Wild-Type Islets (Insulin, ng/mL)	GLP-1R KO Islets (Insulin, ng/mL)
Vehicle	~1.5	~1.5
GLP-1(7-36)	~4.5	~1.5
GIP(1-42)	~4.0	~4.0
GLP-1(9-36)	~1.5	~1.5
LSN3160440	~1.5	~1.5
GLP-1(9-36) + LSN3160440	~4.5	~1.5

Data are approximate values derived from graphical representation in Bueno et al., 2020.[\[5\]](#)

* p = 0.0002, ** p < 0.0001 versus vehicle response.

Table 2: Insulin Secretion in Wild-Type vs. GLP-1R Knockout Mouse Islets at Low Glucose (2.8 mM)

Treatment	Wild-Type Islets (Insulin, ng/mL)	GLP-1R KO Islets (Insulin, ng/mL)
Vehicle	~1.0	~1.0
GLP-1(7-36)	~1.2	~1.0
GIP(1-42)	~1.1	~1.1
GLP-1(9-36)	~1.0	~1.0
LSN3160440	~1.0	~1.0
GLP-1(9-36) + LSN3160440	~1.2	~1.0
Data are approximate values derived from graphical representation in Bueno et al., 2020. [5]		

Experimental Protocols

I. Isolation of Mouse Pancreatic Islets

This protocol is adapted from standard methods for islet isolation.

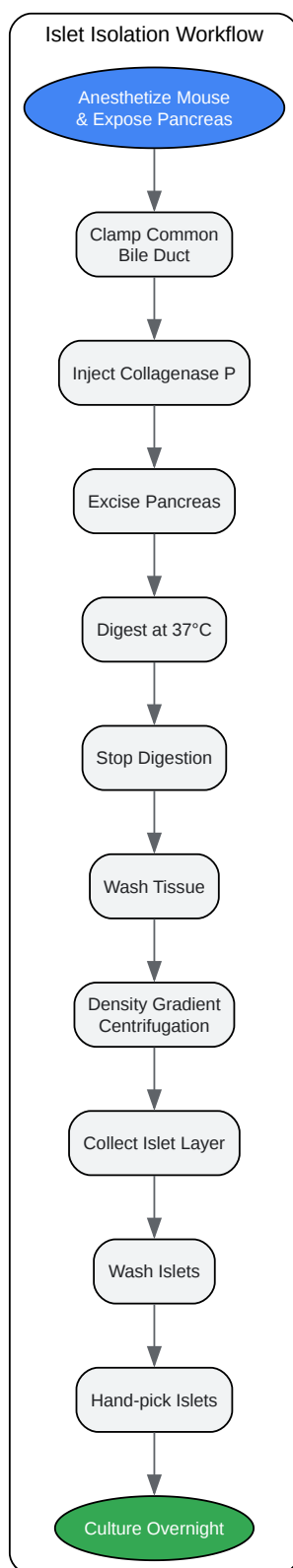
Materials:

- Collagenase P solution (ice-cold)
- Hanks' Balanced Salt Solution (HBSS)
- Stop solution (e.g., HBSS with 10% FBS)
- Density gradient (e.g., Ficoll)
- RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin

Procedure:

- Anesthetize the mouse and perform a laparotomy to expose the abdominal cavity.

- Clamp the common bile duct at the ampulla of Vater.
- Inject 2-3 mL of ice-cold collagenase P solution into the common bile duct to inflate the pancreas.
- Excise the inflated pancreas and transfer it to a conical tube.
- Digest the pancreas in a 37°C water bath with shaking for 10-15 minutes.
- Stop the digestion by adding ice-cold stop solution.
- Wash the digested tissue with HBSS.
- Purify the islets from the exocrine tissue using a density gradient centrifugation.
- Collect the islet layer and wash with HBSS.
- Hand-pick the islets under a stereomicroscope to ensure purity.
- Culture the isolated islets overnight in RPMI-1640 medium before conducting experiments.



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Caption: Workflow for Mouse Pancreatic Islet Isolation.

II. Glucose-Stimulated Insulin Secretion (GSIS) Assay

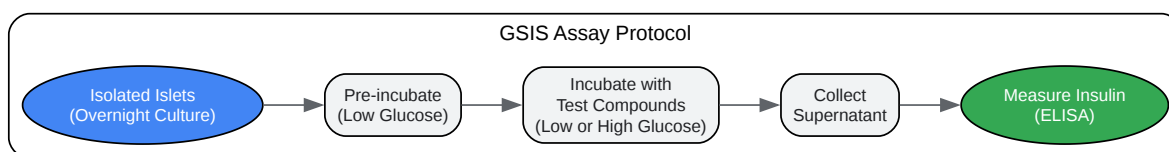
Materials:

- Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low (2.8 mM) and high (11.2 mM) glucose concentrations.
- **LSN3160440** stock solution (in DMSO)
- GLP-1(9-36) stock solution (in water or appropriate buffer)
- GLP-1(7-36) and GIP(1-42) for positive controls
- Insulin ELISA kit

Procedure:

- Following overnight culture, hand-pick islets of similar size for the experiment.
- Pre-incubate batches of 3-5 islets per well in a 96-well plate with KRB buffer containing 2.8 mM glucose for 1-2 hours at 37°C.
- Remove the pre-incubation buffer and replace it with fresh KRB buffer containing the appropriate glucose concentration (2.8 mM for low glucose, 11.2 mM for high glucose) and the test compounds.
 - Vehicle (DMSO)
 - **LSN3160440** (e.g., 1 μ M)
 - GLP-1(9-36) (e.g., 100 nM)
 - **LSN3160440** + GLP-1(9-36)
 - Positive controls (e.g., GLP-1(7-36) at 100 nM, GIP(1-42) at 100 nM)
- Incubate for 1 hour at 37°C.
- Collect the supernatant for insulin measurement.

- Lyse the islets to measure total insulin content (optional, for normalization).
- Quantify insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.



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Caption: Glucose-Stimulated Insulin Secretion (GSIS) Assay Workflow.

Conclusion

LSN3160440 represents a significant tool for studying GLP-1R signaling and insulin secretion. Its unique mechanism of action, which involves the potentiation of the inactive metabolite GLP-1(9-36), opens new avenues for research into the physiological roles of GLP-1 degradation products and the development of novel therapeutics for type 2 diabetes. The protocols provided herein offer a framework for researchers to investigate the effects of **LSN3160440** in isolated pancreatic islets.

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